
Canagliflozin-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canagliflozin-D6 is a deuterated form of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin-D6 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The key steps include:
Formation of the Core Structure: The core structure of canagliflozin is synthesized through a series of reactions involving the coupling of a thiophene derivative with a fluorophenyl group.
Deuterium Substitution: Deuterium atoms are introduced using deuterated reagents under specific conditions to replace hydrogen atoms in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Canagliflozin-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Canagliflozin-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of canagliflozin in biological matrices.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic benefits in treating type 2 diabetes and related complications.
Industry: Utilized in the development of new SGLT2 inhibitors with improved pharmacokinetic profiles.
Wirkmechanismus
Canagliflozin-D6 exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The molecular targets and pathways involved include:
SGLT2 Inhibition: Blocking the SGLT2 co-transporter reduces blood glucose levels.
Renal Glucose Excretion: Enhanced glucose excretion helps in managing hyperglycemia.
Cardiovascular Benefits: Reduction in blood glucose levels also contributes to cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its efficacy in reducing blood glucose levels.
Finerenone: Although not an SGLT2 inhibitor, it is used for comparison in studies involving chronic kidney disease and type 2 diabetes.
Eigenschaften
Molekularformel |
C24H25FO5S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2 |
InChI-Schlüssel |
XTNGUQKDFGDXSJ-PEAQIUCLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


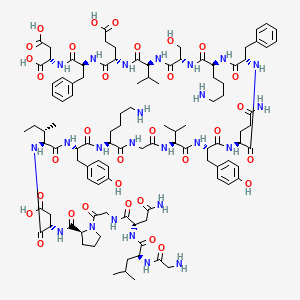
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
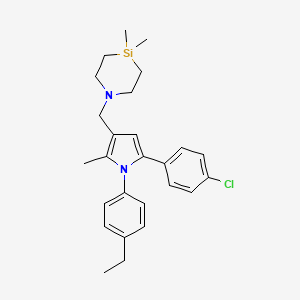
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
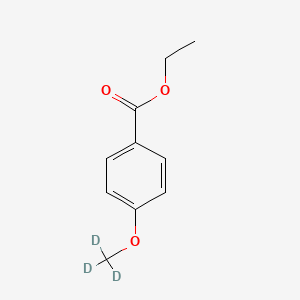
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
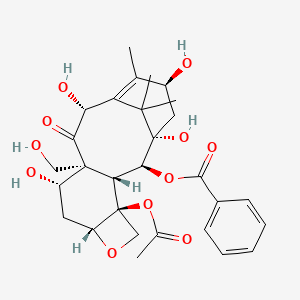
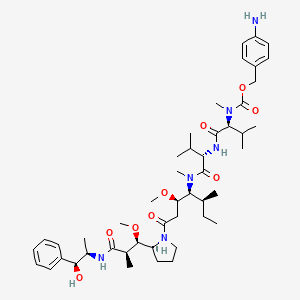
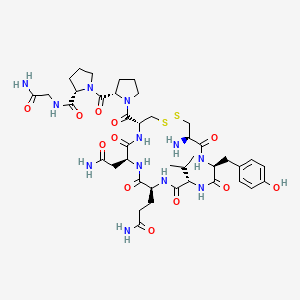
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
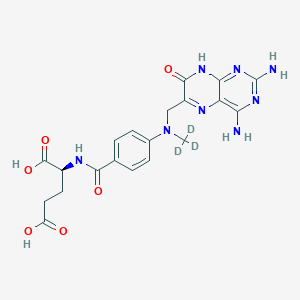
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)


